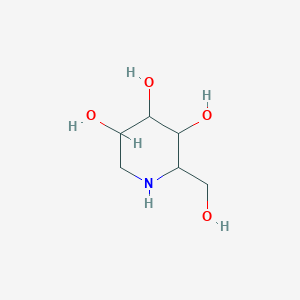
Deoxynojirimycin
Descripción general
Descripción
1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid produced from D-Glucose in various plants, such as Commelina communis, and in the Streptomyces and Bacillus bacteria . It can bind to or near the active center of α-glucosidase, thereby interfering with the binding of the substrate to the enzyme .
Synthesis Analysis
The synthesis of 1-deoxynojirimycin commences from methyl-α-D-glucopyranoside (1) as the starting material . The transformation of oxoamide 519 into 2,3,4,6-tetra-O-benzyl-D-glucono-δ-lactam (7R) was not straightforward as reaction progression showed multiple spots on a TLC plate .
Molecular Structure Analysis
The molecular structure of Deoxynojirimycin can be found in various chemical databases .
Chemical Reactions Analysis
Deoxynojirimycin possesses antihyperglycemic, anti-obesity, and antiviral features . It is a potent α-glucosidase inhibitor .
Physical And Chemical Properties Analysis
Deoxynojirimycin (DNJ, C6H13NO4, 163.17 g/mol) is an alkaloid azasugar or iminosugar . It is also known as moranoline .
Aplicaciones Científicas De Investigación
Anti-Diabetic Application
Deoxynojirimycin (DNJ) is recognized for its ability to regulate hyperglycemia effectively by inhibiting α-glucosidase activity, which is a strategic approach to treat type 2 diabetes. DNJ can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner, making it a valuable compound in anti-diabetic research and therapy .
Anti-Obesity Effects
DNJ also possesses anti-obesity features. It inhibits enzymes involved in the digestion of carbohydrates, which reduces the absorption of sugar and suppresses post-meal hyperglycemia. This action can contribute to weight management and is being explored for its potential in treating obesity .
Antiviral Properties
The compound has been noted for its antiviral capabilities. While specific mechanisms are still being researched, DNJ’s structural similarity to sugars allows it to interfere with viral attachment and entry into host cells, offering a promising avenue for antiviral drug development .
Antioxidant Activity
Research indicates that DNJ functions in attenuating cellular oxidative stress. Oxidative stress is implicated in various diseases, and DNJ’s antioxidant properties are valuable in developing treatments that protect against cellular damage caused by free radicals .
Anti-Inflammatory Potential
DNJ’s anti-inflammatory applications are gaining interest due to its effects on various inflammatory pathways within the body. Its potential in reducing inflammation makes it a candidate for research into treatments for chronic inflammatory diseases .
Natural Occurrence and Extraction
DNJ naturally exists in plants, insects, and as a secondary metabolite product in the culture broth of some microbes. Research into its occurrence, extraction, purification, and determination is crucial for its application in various fields .
Mecanismo De Acción
Target of Action
Deoxynojirimycin (DNJ) primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . DNJ is a potent inhibitor of this enzyme .
Mode of Action
DNJ, an α-glucosidase inhibitor, can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . It interferes with virus assembly by inhibiting the activity of α-glucosidase, causing the precursor of the glycoprotein on the envelope to misfold during N-glycosylation and rendering it unable to transport the virus out of the endoplasmic reticulum .
Biochemical Pathways
The biosynthetic pathway of DNJ is related to the glycolysis pathway, starting from fructose-6-phosphate . It involves amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reaction steps, yielding DNJ . DNJ can interfere with the normal function of α-glucosidase, thereby affecting the carbohydrate hydrolysis pathway .
Pharmacokinetics
The absorption rate of DNJ decreases when DNJ and Carboxymethylcellulose Sodium (CMCNa) are concomitantly ingested in rats through the oral route . This change in the pharmacokinetics of DNJ leads to an improved antihyperglycemic effect .
Result of Action
DNJ possesses antihyperglycemic, anti-obesity, and antiviral features . By inhibiting α-glucosidase, DNJ can efficaciously regulate hyperglycemia, which is regarded as an effective strategy to treat type 2 diabetes . It also interferes with virus assembly, making it a potential antiviral agent .
Action Environment
DNJ naturally exists in plants, insects, and the culture broth of some microbes as a secondary metabolite product . The content of DNJ in these sources can be relatively low, which can restrict its large-scale industrial production . With the development of micro-biotechnology, the production of dnj during microbial fermentation has potential for industrial applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIFEVIBLOUGU-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172647 | |
| Record name | Duvoglustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deoxynojirimycin | |
CAS RN |
19130-96-2 | |
| Record name | Deoxynojirimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19130-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duvoglustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019130962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duvoglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Duvoglustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUVOGLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ56898FLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




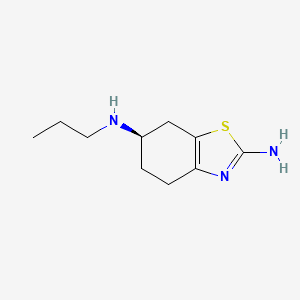

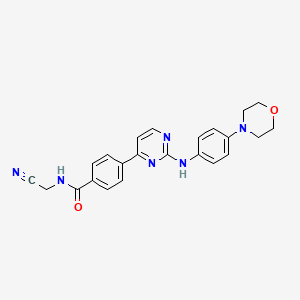
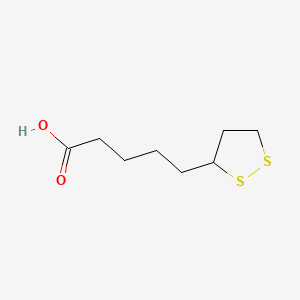
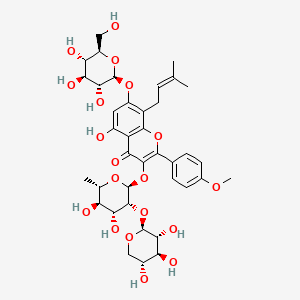
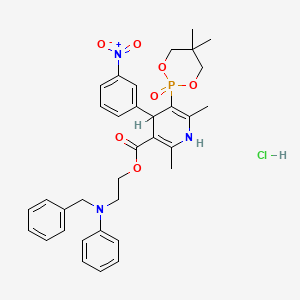

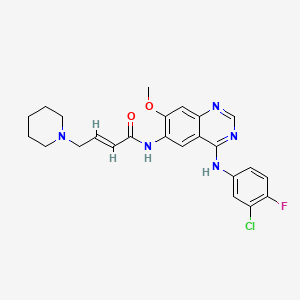
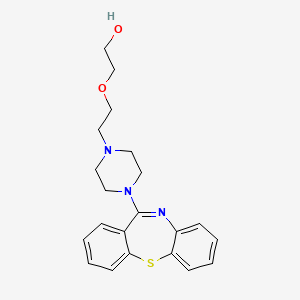
![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)
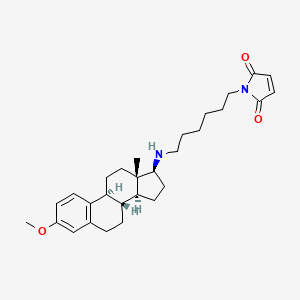
![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)
